molecular formula C4H6N6O3 B1653068 N'~3~,N'~4~-dihydroxy-1,2,5-oxadiazole-3,4-dicarboximidamide CAS No. 17220-35-8

N'~3~,N'~4~-dihydroxy-1,2,5-oxadiazole-3,4-dicarboximidamide

Cat. No.: B1653068
CAS No.: 17220-35-8
M. Wt: 186.13 g/mol
InChI Key: RIJDRVUUISWWEV-UHFFFAOYSA-N
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Description

N’~3~,N’~4~-dihydroxy-1,2,5-oxadiazole-3,4-dicarboximidamide is a chemical compound with the molecular formula C4H6N6O3 It is a member of the oxadiazole family, which is known for its diverse biological and chemical properties This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms

Preparation Methods

The synthesis of N’~3~,N’~4~-dihydroxy-1,2,5-oxadiazole-3,4-dicarboximidamide typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of acyl hydrazides with nitrosating agents to form the oxadiazole ring . The reaction conditions often require mild temperatures and the presence of catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

N’~3~,N’~4~-dihydroxy-1,2,5-oxadiazole-3,4-dicarboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The compound can also participate in substitution reactions with halogenating agents to form halogenated derivatives. Major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different chemical and biological properties .

Properties

IUPAC Name

3-N',4-N'-dihydroxy-1,2,5-oxadiazole-3,4-dicarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N6O3/c5-3(7-11)1-2(4(6)8-12)10-13-9-1/h11-12H,(H2,5,7)(H2,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJDRVUUISWWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1C(=NO)N)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17220-35-8
Record name N3,N4-Dihydroxy-1,2,5-oxadiazole-3,4-dicarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17220-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'~3~,N'~4~-dihydroxy-1,2,5-oxadiazole-3,4-dicarboximidamide
Reactant of Route 2
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N'~3~,N'~4~-dihydroxy-1,2,5-oxadiazole-3,4-dicarboximidamide
Reactant of Route 3
N'~3~,N'~4~-dihydroxy-1,2,5-oxadiazole-3,4-dicarboximidamide
Reactant of Route 4
N'~3~,N'~4~-dihydroxy-1,2,5-oxadiazole-3,4-dicarboximidamide
Reactant of Route 5
N'~3~,N'~4~-dihydroxy-1,2,5-oxadiazole-3,4-dicarboximidamide
Reactant of Route 6
N'~3~,N'~4~-dihydroxy-1,2,5-oxadiazole-3,4-dicarboximidamide

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